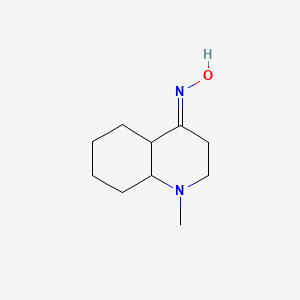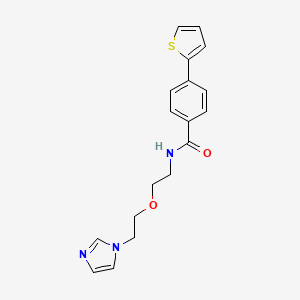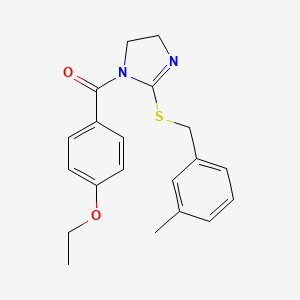
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME is a chemical compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
準備方法
The synthesis of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME typically involves several steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Quinolone Core: The initial step involves the synthesis of the quinolone core, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.
Reduction: The quinolone core is then subjected to reduction reactions to form the octahydroquinolone derivative.
Oximation: The final step involves the conversion of the ketone group in the octahydroquinolone to an oxime group using hydroxylamine under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.
化学反応の分析
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME can be compared with other similar compounds, such as:
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE: Lacks the oxime group, leading to different chemical reactivity and applications.
1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE N-OXIDE:
The uniqueness of this compound lies in its oxime group, which provides distinct reactivity and potential for various applications.
特性
IUPAC Name |
(NE)-N-(1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12-7-6-9(11-13)8-4-2-3-5-10(8)12/h8,10,13H,2-7H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFXIXTWZUYHAF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NO)C2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=N\O)/C2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)
![METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE](/img/structure/B2506855.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)
![N-(3,5-DIMETHOXYPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2506858.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)


